molecular formula C5H3N2NaO2 B030193 Sodium pyrimidine-4-carboxylate CAS No. 819850-18-5

Sodium pyrimidine-4-carboxylate

Cat. No. B030193
CAS RN: 819850-18-5
M. Wt: 146.08 g/mol
InChI Key: VHOSKBKUAXVZIG-UHFFFAOYSA-M
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Description

Sodium pyrimidine-4-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are important in many biological processes and have various applications in medicinal chemistry.

Synthesis Analysis

  • The synthesis of polyfunctionalized pyrimidine-4-carboxylate involves reactions against various nucleophiles (Gonçalves et al., 2016).
  • Another method of synthesis involves the condensation of sodium salts with heterocyclic amines and other reagents to form different pyrimidine derivatives (Abdelhamid & Gomha, 2013).

Molecular Structure Analysis

  • The molecular structure of this compound includes the pyrimidine ring, a fundamental structure in many biologically active compounds.
  • The configuration and tautomeric mixtures of such compounds can be studied using NMR spectroscopy (Ershov et al., 2013).

Chemical Reactions and Properties

  • Pyrimidine derivatives, including this compound, undergo various chemical reactions, forming new compounds with diverse properties (Santilli et al., 1971).
  • The reactivity of these compounds against different nucleophiles leads to the formation of diverse pyrimidine derivatives with varying chemical properties (Zhichkin et al., 2002).

Physical Properties Analysis

  • The physical properties of this compound and its derivatives depend on the specific substituents and modifications in the pyrimidine ring.
  • These properties can be studied using techniques like X-ray crystallography, NMR spectroscopy, and others.

Chemical Properties Analysis

  • Pyrimidine derivatives exhibit a range of chemical properties based on their structure and substituents.
  • They can participate in various chemical reactions, leading to the formation of new compounds with potential applications in medicinal chemistry (Montebugnoli et al., 2002).

Scientific Research Applications

Synthesis and Antiviral Activity

Sodium pyrimidine-4-carboxylate derivatives have been studied for their antiviral activities. For instance, certain pyrazolo[3,4-d]pyrimidine analogues, which may include this compound structures, showed activity against human cytomegalovirus and herpes simplex virus type 1 (Saxena, Coleman, Drach, & Townsend, 1990). Another study synthesized pyrimidine and pyrimidine thioglycoside derivatives using sodium 2-cyano-3-(arylamino)prop-1-ene-1,1-bis(thiolates) and tested them against avian influenza H5N1 virus, indicating potential antiviral applications (Abu-Zaied, Mahmoud, & Elgemeie, 2020).

Ring-Chain Tautomerism

The study of ring-chain tautomerism in sodium salts of pyrimidine derivatives has been a topic of interest. Research in this area includes examining the tautomeric mixture of cyclic and linear forms of 2-aryl-6-oxohexahydropyrimidine-4-carboxylic acid sodium salts (Ershov et al., 2013).

Synthesis of Pyrimidine Derivatives

This compound serves as a starting material or intermediate in the synthesis of various pyrimidine derivatives. For example, one study reported the synthesis of a polyfunctionalised pyrimidine-4-carboxylate for constructing a series of pyrimidine derivatives, showcasing the compound's versatility in organic synthesis (Gonçalves et al., 2016).

Antiinflammatory Properties

Research has also been conducted on the synthesis and antiinflammatory properties of pyrimidine derivatives, including this compound. This includes the study of 2-phenylamino-4-(o-carboxyphenylamino)pyrimidine derivatives, which may have potential antiinflammatory applications (Karn et al., 1983).

Safety and Hazards

According to the safety data sheet, Sodium pyrimidine-4-carboxylate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .

properties

IUPAC Name

sodium;pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2.Na/c8-5(9)4-1-2-6-3-7-4;/h1-3H,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOSKBKUAXVZIG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647507
Record name Sodium pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

819850-18-5
Record name Sodium pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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